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Abstract
The definitive structural confirmation of novel or synthesized chemical entities is a cornerstone

of chemical research and drug development. This guide provides a comprehensive, multi-

technique workflow for the structural elucidation of Methyl 5-bromo-2-hydroxynicotinate, a

heterocyclic compound of significant interest as a versatile building block in medicinal

chemistry. We will proceed through a logical sequence of analytical experiments, from initial

molecular formula confirmation by mass spectrometry to the detailed mapping of atomic

connectivity using advanced nuclear magnetic resonance techniques. Each step is detailed

with the underlying scientific rationale, field-proven protocols, and data interpretation strategies,

providing researchers with a robust framework for the unambiguous characterization of

complex small molecules.

Introduction: The Analytical Challenge
Methyl 5-bromo-2-hydroxynicotinate (C₇H₆BrNO₃) belongs to the substituted pyridine class

of compounds.[1][2] Derivatives of nicotinic acid are prevalent in pharmaceuticals and natural

products, making the precise characterization of new analogues fundamentally important.[3][4]

The presence of multiple substituents on the pyridine ring necessitates a rigorous analytical
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approach to unequivocally determine their regiochemistry. While the chemical name suggests a

specific arrangement, it is imperative to validate this proposed structure through empirical data.

This guide employs a synergistic combination of analytical techniques, each providing a unique

piece of the structural puzzle:

Mass Spectrometry (MS): For exact mass determination and molecular formula validation.

Infrared (IR) Spectroscopy: For the identification of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D): For mapping the complete

covalent framework and establishing atomic connectivity.

The workflow is designed to be a self-validating system, where the data from each technique

corroborates the findings of the others, culminating in a high-confidence structural assignment.

Foundational Analysis: Molecular Formula and
Unsaturation
Before delving into complex spectroscopic analysis, the first step is to confirm the elemental

composition.

2.1. High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the definitive technique for confirming the elemental

composition of a compound. Unlike nominal mass spectrometry, it measures the mass-to-

charge ratio (m/z) with sufficient accuracy (typically <5 ppm) to distinguish between compounds

with the same nominal mass but different elemental formulas. For a compound containing

bromine, HRMS is also critical for observing the characteristic isotopic pattern, providing an

immediate and powerful validation point.

Experimental Protocol: ESI-TOF HRMS

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a

suitable solvent such as methanol or acetonitrile.
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Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass

spectrometer.

Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to

maximize the chance of observing a strong molecular ion peak.

Mass Calibration: Ensure the instrument is calibrated with a known standard immediately

prior to analysis to guarantee mass accuracy.

Data Acquisition: Acquire the spectrum over a mass range appropriate for the expected

molecular weight (e.g., m/z 100-500).

Data Presentation: Expected HRMS Data

Parameter
Theoretical Value for
[C₇H₆BrNO₃+H]⁺

Observed Data

Monoisotopic Mass 231.9604 Da To be determined

⁷⁹Br Isotope Peak (A)
231.9604 Da (100% relative

abundance)
To be determined

⁸¹Br Isotope Peak (A+2)
233.9583 Da (97.3% relative

abundance)
To be determined

Mass Accuracy N/A < 5 ppm

Trustworthiness: The observation of a doublet peak with an approximate 1:1 intensity ratio,

separated by ~2 Da, is the hallmark of a monobrominated compound. The measured masses

for both isotopic peaks must align with the calculated values within the instrument's mass

accuracy tolerance (e.g., 5 ppm) to confidently confirm the elemental formula C₇H₆BrNO₃.

2.2. Degree of Unsaturation (DoU)

From the confirmed formula C₇H₆BrNO₃, the DoU is calculated: DoU = C + 1 - (H/2) - (X/2) +

(N/2) DoU = 7 + 1 - (6/2) - (1/2) + (1/2) = 5 A DoU of 5 is consistent with the proposed structure,

which contains a pyridine ring (4 degrees: 3 double bonds + 1 ring) and a carbonyl group (1

degree).
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Functional Group Identification: Infrared (IR)
Spectroscopy
Expertise & Experience: IR spectroscopy provides a rapid, non-destructive snapshot of the

functional groups present in a molecule. By identifying characteristic vibrations, we can quickly

verify the presence of the hydroxyl, carbonyl, and aromatic moieties suggested by the

compound's name.[5][6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Background Scan: Perform a background scan of the empty ATR crystal to subtract

atmospheric H₂O and CO₂ signals.

Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal.

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000–

400 cm⁻¹.

Data Processing: Perform baseline correction and peak picking.

Data Presentation: Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Interpretation

3200–2800 (broad) O–H stretch Hydroxyl (-OH)

Confirms the

presence of the

hydroxyl group.

Broadness suggests

hydrogen bonding.

~3100–3000 C–H stretch Aromatic C-H
Indicates the pyridine

ring protons.

~2960 C–H stretch Aliphatic C-H
Corresponds to the

methyl ester group.

~1720 C=O stretch Ester Carbonyl

Strong, sharp peak

confirming the methyl

ester.

~1600, ~1470 C=C / C=N stretch Aromatic Ring

Characteristic

vibrations of the

pyridine ring skeleton.

[8]

~1250 C–O stretch Ester C-O
Confirms the ester

linkage.

~600-500 C–Br stretch Carbon-Bromine
Evidence for the

bromo-substituent.

Trustworthiness: The collective presence of these bands provides strong, corroborating

evidence for the key functional groups, aligning perfectly with the structural hypothesis

generated from the molecular formula.

The Definitive Map: Nuclear Magnetic Resonance
(NMR) Spectroscopy
NMR is the most powerful technique for small molecule structure elucidation, providing detailed

information about the chemical environment, count, and connectivity of every proton and
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carbon atom. For this analysis, a high-field NMR spectrometer (≥400 MHz) is essential for

resolving coupling patterns.

Visualization: Overall NMR Structure Elucidation Workflow

1D NMR Experiments

2D NMR Experiments

Data Integration & Structure Building

¹H NMR
(Proton Environments & Coupling)

Identify Spin Systems & Fragments
(e.g., -CH₃, Ar-H)

¹³C NMR
(Carbon Environments)

COSY
(¹H-¹H Connectivity)

HSQC
(Direct ¹H-¹³C Connectivity)

HMBC
(Long-Range ¹H-¹³C Connectivity)

Connect Fragments
(Using HMBC)

Assign Final Structure

Click to download full resolution via product page

Caption: A logical workflow for structure elucidation using NMR spectroscopy.

4.1. ¹H NMR: Proton Environment Analysis

Experimental Protocol:

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., DMSO-d₆, which is excellent for compounds with exchangeable protons like -OH). Add

a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).

Data Acquisition: Acquire a standard one-dimensional proton spectrum.
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Data Processing: Fourier transform the data, phase correct the spectrum, and calibrate the

chemical shift scale to TMS. Integrate all signals.

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)

Label
Chemical
Shift (δ,
ppm)

Multiplicity Integration Assignment Rationale

H-4 ~8.2 d 1H Aromatic H

Deshielded

by adjacent N

and Br.

H-6 ~8.0 d 1H Aromatic H

Deshielded

by adjacent

N.

-OCH₃ ~3.9 s 3H Methyl Ester

Typical

chemical shift

for ester

methyl

protons.

-OH ~11-13 br s 1H Hydroxyl H

Broad,

downfield

signal due to

acidity and H-

bonding;

disappears

on D₂O

exchange.

d = doublet, s = singlet, br s = broad singlet

4.2. ¹³C NMR: Carbon Skeleton Analysis

Experimental Protocol:

Sample Preparation: Use the same sample prepared for ¹H NMR.
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Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is

required due to the low natural abundance of ¹³C.[9]

Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak

(DMSO-d₆ at δ 39.52).

Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)

Label
Chemical Shift (δ,
ppm)

Assignment Rationale

C-7 ~165 C=O (Ester)
Carbonyl carbons are

highly deshielded.

C-2 ~160 C-OH

Oxygen attachment

causes significant

downfield shift.

C-6 ~145 Ar C-H
Aromatic carbon

adjacent to nitrogen.

C-4 ~142 Ar C-H
Aromatic carbon

adjacent to nitrogen.

C-3 ~115 Ar C-COOCH₃
Shielded relative to

other ring carbons.

C-5 ~105 Ar C-Br

Carbon attached to

bromine is

significantly shielded

(heavy atom effect).

C-8 ~53 -OCH₃

Typical chemical shift

for an ester methyl

carbon.

4.3. 2D NMR: Unambiguous Connectivity Mapping

Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are

assembled. For this molecule, the key challenge is to prove the 5-bromo and 2-hydroxy
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substitution pattern. HMBC (Heteronuclear Multiple Bond Correlation) is the most critical

experiment here, as it reveals 2- and 3-bond correlations between protons and carbons,

allowing us to piece the molecular puzzle together.

Interpretation & Trustworthiness:

COSY (Correlation Spectroscopy): A cross-peak between the two aromatic proton signals

(~8.2 and ~8.0 ppm) would confirm that they are coupled to each other, likely in an ortho or

meta relationship. Given the substitution pattern, a 4-bond coupling (meta) is expected

between H-4 and H-6, which would appear as a weak cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each

proton to the carbon it is attached to. It would show correlations between:

δH ~8.2 ↔ δC ~142 (Assigns H-4 and C-4)

δH ~8.0 ↔ δC ~145 (Assigns H-6 and C-6)

δH ~3.9 ↔ δC ~53 (Assigns -OCH₃ protons and C-8)

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for placing

the substituents.

Visualization: Key HMBC and COSY Correlations

Caption: Key 2D NMR correlations confirming substituent positions.

Methyl Protons (δH ~3.9): A strong correlation to the carbonyl carbon C-7 (δC ~165)

confirms the methyl ester group.

H-6 Proton (δH ~8.0): Correlations to C-2 (the carbon bearing the -OH) and C-5 (the carbon

bearing the -Br) are expected. This places H-6 between these two substituted carbons.

H-4 Proton (δH ~8.2): Correlations to C-2, C-5, and C-3 (the carbon bearing the ester) are

expected. The correlation to C-5 is particularly diagnostic.

The combined HMBC data unequivocally locks the bromine atom at the C-5 position and the

hydroxyl group at the C-2 position, thereby confirming the structure as Methyl 5-bromo-2-
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hydroxynicotinate.

Conclusion: A Synergistic and Self-Validating
Approach
The structural elucidation of Methyl 5-bromo-2-hydroxynicotinate serves as a model for

modern analytical chemistry, where no single technique is sufficient. The process followed a

logical progression:

HRMS confirmed the correct elemental formula, C₇H₆BrNO₃, and the presence of a single

bromine atom.

IR Spectroscopy provided rapid verification of the required functional groups: -OH, C=O,

aromatic ring, and -OCH₃.

1D NMR (¹H and ¹³C) provided a complete inventory of all carbon and proton environments.

2D NMR (COSY, HSQC, and HMBC) served as the ultimate arbiter, piecing together the

atomic fragments and definitively establishing the connectivity and regiochemistry of the

substituents on the pyridine ring.

Each piece of data reinforces the others, leading to the unambiguous confirmation of the

molecule's structure. This rigorous, multi-technique workflow ensures the highest level of

scientific integrity and is essential for researchers in chemical synthesis and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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